molecular formula C9H6F4O5S B6245158 methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate CAS No. 2411284-69-8

methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate

Cat. No.: B6245158
CAS No.: 2411284-69-8
M. Wt: 302.2
InChI Key:
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Description

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is an organic compound that features both fluorosulfonyl and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate typically involves the introduction of the fluorosulfonyl group onto a benzoate derivative. One common method is the reaction of 3-hydroxy-5-(trifluoromethyl)benzoic acid with fluorosulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorosulfonyl group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding the corresponding benzoate derivative.

    Oxidation: Oxidative conditions can further modify the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Sulfonamide derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate esters: Formed from nucleophilic substitution with alcohols.

    Reduced benzoate derivatives: Formed from reduction reactions.

Scientific Research Applications

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonylation reactions.

Mechanism of Action

The mechanism by which methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate exerts its effects is primarily through its reactivity with nucleophiles. The fluorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in both synthetic and biological applications to modify target molecules or study specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(chlorosulfonyl)oxy]-5-(trifluoromethyl)benzoate
  • Methyl 3-[(bromosulfonyl)oxy]-5-(trifluoromethyl)benzoate
  • Methyl 3-[(methanesulfonyl)oxy]-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it particularly valuable in pharmaceutical applications where these properties are desirable.

Properties

CAS No.

2411284-69-8

Molecular Formula

C9H6F4O5S

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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